Cyclopamine-KAAD is a potent, cell-permeable analog of cyclopamine, known for its ability to specifically inhibit Hedgehog signaling pathways. This compound is classified as a small-molecule antagonist and has gained attention for its potential therapeutic applications, particularly in oncology. Cyclopamine-KAAD has a reported half-maximal inhibitory concentration (IC₅₀) of approximately 20 nM in various biological assays, indicating its high potency in blocking Hedgehog pathway activity.
Cyclopamine-KAAD is derived from the natural product cyclopamine, which is obtained from the plant Veratrum californicum. This plant has been historically linked to congenital malformations in livestock due to its toxic alkaloids. Cyclopamine itself was first identified as a Hedgehog signaling inhibitor and has been extensively studied for its role in developmental biology and cancer research. Cyclopamine-KAAD is classified under the category of Hedgehog signaling antagonists and is utilized in various scientific studies to explore its effects on cellular signaling pathways.
The synthesis of cyclopamine-KAAD involves several steps that can be broadly categorized into the following:
The detailed procedures for synthesizing cyclopamine-KAAD have been documented in scientific literature, highlighting both the synthetic routes and the analytical methods used for verification .
Cyclopamine-KAAD has a complex molecular structure characterized by a multi-ring system typical of alkaloids. Its empirical formula is . The structural features include:
The molecular structure can be represented as follows:
This structure facilitates binding to Smo, leading to inhibition of Hedgehog signaling.
Cyclopamine-KAAD primarily functions through competitive inhibition of Smo, preventing the activation of downstream signaling pathways associated with cell proliferation and differentiation. Key reactions include:
The compound has demonstrated efficacy in cell-based assays, where it competes with endogenous Hedgehog ligands for binding sites on Smo .
The mechanism by which cyclopamine-KAAD exerts its effects involves several steps:
Experimental data indicate that cyclopamine-KAAD not only inhibits pathway activation but also alters the localization of Smo within cells, promoting its retention in the endoplasmic reticulum .
Cyclopamine-KAAD exhibits several notable physical and chemical properties:
The safety data indicates that it can be harmful if inhaled or ingested, necessitating appropriate handling precautions .
Cyclopamine-KAAD has several significant applications in scientific research:
The steroidal alkaloid cyclopamine was first isolated in 1968 from Veratrum californicum (California corn lily), a plant native to high-altitude meadows of the western United States. This discovery followed decades of investigation into episodic outbreaks of severe craniofacial birth defects in lambs—termed "monkey-faced lambs" or cyclopic lambs—observed when pregnant ewes grazed on the plant during gestation. Between 1950-1960, sheepherders in Idaho reported up to 25% of newborn lambs exhibiting cyclopia (single fused eye), proboscis-like nasal structures, and cerebral deformities, causing significant economic losses [3] [9].
The teratogenic mechanism remained enigmatic until the 1990s, when cyclopamine (then known as alkaloid "V") was identified as the causative agent. Feeding trials confirmed that maternal ingestion of Veratrum californicum specifically on gestation day 14—coinciding with ovine neural tube formation—reproduced the cyclopic phenotype [3] [6]. Structural elucidation revealed cyclopamine (C27H41NO2) as a steroidal alkaloid featuring a rigid solanidine skeleton with a nitrogen-containing furanopiperidine ring system, later recognized as essential for biological activity [1] [9]. Veratrum californicum contains over 25 steroidal alkaloids, but only cyclopamine, jervine, and cycloposine (cyclopamine glycoside) demonstrated potent teratogenicity through Hedgehog pathway inhibition [1] [9].
Table 1: Key Teratogenic Alkaloids in Veratrum californicum
| Alkaloid | Molecular Formula | Primary Bioactivity | Role in Cyclopic Defects |
|---|---|---|---|
| Cyclopamine | C₂₇H₄₁NO₂ | Hedgehog pathway inhibition via Smoothened binding | Primary teratogen |
| Jervine | C₂₇H₃₉NO₃ | Smoothened antagonism | Secondary contributor |
| Cycloposine | C₃₃H₅₁NO₈ | Prodrug form of cyclopamine | Metabolic precursor |
Native cyclopamine faced significant limitations as a research tool: poor aqueous solubility, acid sensitivity (degrading in gastric pH), and moderate potency (IC50 ~300 nM in cell-based assays). To address these constraints, researchers employed structure-activity relationship (SAR)-guided modification. The kaurene-like skeleton of cyclopamine was identified as the core pharmacophore for Smoothened binding, while the 3β-hydroxyl group and spiro-fused nitrogen ring were flagged for modification [5] [8].
Cyclopamine-KAAD (3-keto-N-(aminoethylaminocaproyl dihydrocinnamoyl)-cyclopamine) emerged from systematic derivatization in the early 2000s. The "KAAD" acronym denotes three key structural changes:
These modifications yielded a semisynthetic analogue with 15-fold greater potency than cyclopamine (IC50 = 20 nM vs. 300 nM in Shh-LIGHT2 reporter assays) and significantly improved stability in physiological buffers. Crucially, Cyclopamine-KAAD retained target specificity for Smoothened, as evidenced by its inability to inhibit constitutively active Smoothened mutants (SmoA1) in rescue experiments [5] [8].
Table 2: Key Structural Modifications in Cyclopamine-KAAD vs. Native Cyclopamine
| Property | Cyclopamine | Cyclopamine-KAAD | Biological Impact |
|---|---|---|---|
| Molecular Weight | 411.6 g/mol | 697.99 g/mol | Enhanced receptor interactions |
| C3 Modification | Hydroxyl group | Ketone | Increased membrane permeability |
| Solubility | Insoluble in water | Soluble in DMSO (5 mg/mL), ethanol (1 mg/mL) | Enhanced cellular delivery |
| Smoothened IC50 | ~300 nM | 20 nM | Improved pathway inhibition |
| Acid Stability | Degrades at pH <5 | Stable at physiological pH | Suitable for in vivo use |
The pivotal transition from teratogen to anticancer agent began in 2002 when Beachy's team demonstrated cyclopamine's inhibition of the Hedgehog pathway—a critical regulator of embryonic patterning reactivated in cancers. Cyclopamine-KAAD accelerated this transition by overcoming the pharmaceutical limitations of the parent compound. Its enhanced biochemical properties enabled seminal studies validating Hedgehog signaling as a therapeutic target:
This proof-of-concept work catalyzed pharmaceutical development of synthetic Smoothened inhibitors (vismodegib, sonidegib), while Cyclopamine-KAAD remained a gold-standard research tool for in vitro Hedgehog pathway inhibition due to its well-characterized specificity and potency [4] [6].
Table 3: Key Oncological Research Applications of Cyclopamine-KAAD
| Cancer Model | Experimental Findings | Significance |
|---|---|---|
| Medulloblastoma | Induced apoptosis in Ptch+/- murine tumors; blocked GLI1 nuclear translocation | Validated Hh pathway as driver of neural malignancies |
| Pancreatic Adenocarcinoma | Reduced CSC self-renewal capacity; synergized with gemcitabine | Demonstrated efficacy in epithelial cancers with stromal Hh signaling |
| Basal Cell Carcinoma | Suppressed tumor growth in Ptch1+/- mice | Confirmed SMO inhibition as viable therapeutic strategy |
| Gastrointestinal Cancers | Inhibited metastasis through EMT suppression | Revealed role of Hh in tumor invasiveness |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8